Benzaldehyde,3-amino-,o-methyloxime

Description

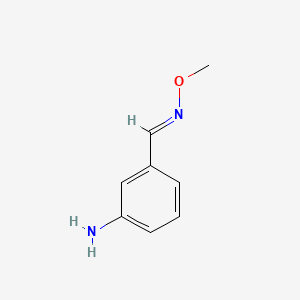

Benzaldehyde,3-amino-,o-methyloxime (IUPAC: 3-aminobenzaldehyde O-methyloxime) is an aromatic oxime derivative characterized by an amino group at the meta position of the benzaldehyde ring and a methyloxime group at the ortho position. This compound belongs to the class of Schiff base derivatives, which are widely studied for their roles in coordination chemistry, medicinal chemistry, and catalysis.

Properties

CAS No. |

173058-83-8 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.1778 |

Synonyms |

Benzaldehyde, 3-amino-, O-methyloxime (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzaldehyde,3-amino-,o-methyloxime, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, facilitating cross-coupling reactions (e.g., Pd-catalyzed bromination) .

Physicochemical Properties: The amino group in the target compound likely lowers logP compared to chloro or nitro analogs, increasing hydrophilicity . Methyloxime groups generally improve stability against hydrolysis compared to unsubstituted oximes .

Biological and Industrial Applications :

- Chloro and nitro derivatives are prevalent in catalysis and materials science .

- Methoxy and hydroxyl analogs (e.g., vanillin derivatives) are linked to flavoring agents or antioxidants .

Research Findings and Data Gaps

- Synthesis: While Pd-catalyzed methods are effective for halogenated benzaldoximes , the amino group’s nucleophilicity may require protective strategies (e.g., Boc protection) during synthesis.

- Biological Activity: Benzaldehyde derivatives exhibit vasodilatory effects and insect antennal responses , but the amino variant’s specific activity remains unexplored.

- Contradictions: notes benzaldehyde’s physiological activity in insects, but its amino derivative’s efficacy is untested, creating a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.